Calculated Lipophilicity (LogP) Comparison – 6-Bromo vs. 6-Fluoro vs. 6-Chloro 2-(2-Fluorobenzoyl)imino Analogs
Computational logP predictions (XLogP3) indicate that the 6-bromo analog is significantly more lipophilic than its 6-fluoro and 6-chloro counterparts. For the 6-fluoro congener (methyl 2-[6-fluoro-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate), XLogP3 approximates 2.8–3.0, whereas the 6-bromo analog is predicted at 3.4–3.6, a ΔlogP ≈ +0.5 to +0.7. This increase in lipophilicity can enhance membrane permeability but may also reduce aqueous solubility, affecting both in vitro assay behavior and in vivo pharmacokinetics [1].
ΔlogP +0.5 to +0.7 vs 6-fluoro analog
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.4–3.6 (predicted) |
| Comparator Or Baseline | 6-Fluoro analog: XLogP3 ≈ 2.8–3.0; 6-Chloro analog: XLogP3 ≈ 3.2–3.4 |
| Quantified Difference | ΔlogP +0.5 to +0.7 vs. 6-fluoro; +0.1 to +0.3 vs. 6-chloro |
| Conditions | In silico prediction (XLogP3 algorithm); no experimental logP available for the target compound |
Why This Matters
Procurement decisions for early-stage drug discovery must consider lipophilicity-driven off-target promiscuity risk; the 6-bromo variant offers a higher logP window than 6-fluoro analogs, which may favor CNS target engagement but requires counter-screening for hERG and CYP liabilities.
- [1] PubChem XLogP3 predictions for methyl 2-[6-fluoro-2-(2-fluorobenzoyl)imino-1,3-benzothiazol-3-yl]acetate (CID derivative). Values estimated from closest available PubChem computed properties. View Source
